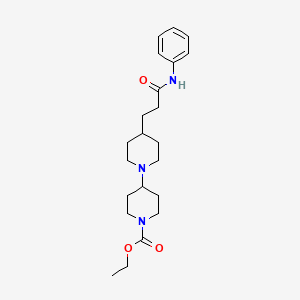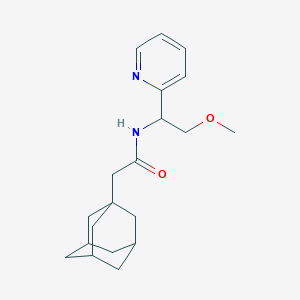![molecular formula C16H18FN3O2 B4534917 4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B4534917.png)
4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-fluorophenyl)morpholine
Descripción general
Descripción
The compound “4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-fluorophenyl)morpholine” is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Molecular Structure Analysis
The molecular structure of “4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-fluorophenyl)morpholine” would be characterized by the presence of a five-membered oxadiazole ring attached to a cyclopropyl group, a morpholine ring, and a fluorophenyl group . The positions of these groups in relation to the oxadiazole ring could influence the properties of the compound .Chemical Reactions Analysis
The chemical reactions involving “4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-fluorophenyl)morpholine” would be influenced by the reactivity of the oxadiazole ring and the attached groups . The oxadiazole ring, due to the presence of nitrogen and oxygen atoms, can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-fluorophenyl)morpholine” would be influenced by its molecular structure. The presence of the oxadiazole ring, the cyclopropyl group, the morpholine ring, and the fluorophenyl group could confer specific properties to the compound .Aplicaciones Científicas De Investigación
Antiviral Research
The oxadiazole and morpholine moieties present in the compound suggest potential antiviral properties. Oxadiazoles have been studied for their efficacy against a range of viruses, including influenza and Coxsackie B4 virus . The structural similarity to known antiviral agents allows for the hypothesis that this compound could be explored for its inhibitory activity against similar viral pathogens.
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes . The oxadiazole ring, a common feature in many bioactive compounds, may play a crucial role in these interactions .
Biochemical Pathways
Given the broad biological activities of oxadiazole derivatives, it is plausible that multiple pathways could be affected .
Result of Action
Given the biological activities of similar compounds, it is likely that this compound could have significant effects on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Direcciones Futuras
The future directions for research on “4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-fluorophenyl)morpholine” could include further exploration of its potential applications, particularly in the field of drug discovery . Additionally, studies could focus on optimizing its synthesis and improving its properties .
Propiedades
IUPAC Name |
4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-fluorophenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c17-13-5-3-11(4-6-13)14-9-20(7-8-21-14)10-15-18-19-16(22-15)12-1-2-12/h3-6,12,14H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFNYLYYKDGKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)CN3CCOC(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-5-methyl-N-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B4534834.png)
![5-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4534840.png)

![N-cyclopropyl-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4534845.png)
![N~2~-cyclopropyl-N~5~-(3-methoxybenzyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxamide](/img/structure/B4534868.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B4534872.png)

![1-(1-{[1-(3-thienylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)cyclopentanol](/img/structure/B4534894.png)

![N-{[3-(4-fluorophenyl)tetrahydrofuran-3-yl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4534903.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4534911.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4534916.png)
![N-[2-(allyloxy)benzyl]-2-(1,3-benzodioxol-5-yl)-N-ethylacetamide](/img/structure/B4534925.png)
![4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B4534930.png)